(E)-7-Fluoro-N'-hydroxyisoquinoline-1-carboximidamide
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name “(E)-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide” adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is isoquinoline , a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. Numeric locants assign substituents:
- Fluoro at position 7 (C7) of the isoquinoline framework.
- Carboximidamide group (-C(=NH)NHOH) at position 1 (C1).
The E/Z descriptor specifies the configuration of the imine double bond (C=N) in the carboximidamide group. The (E) designation indicates that the higher-priority substituents (fluoro and hydroxy groups) reside on opposite sides of the double bond.
Table 1: Molecular Formula and Key Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉FN₃O |
| IUPAC Name | This compound |
| SMILES | C1=CC(=C(C2=C1C=NC=C2)F)C(=NO)N |
| InChIKey | VWSOQLBXMQMCFH-UHFFFAOYSA-N |
The SMILES string encodes the connectivity and stereochemistry, confirming the (E) configuration.
Molecular Geometry and Stereochemical Considerations
The molecule adopts a planar geometry due to the aromatic isoquinoline core. Key structural features include:
- Bond Angles and Lengths :
Electron Distribution :
Hydrogen Bonding :
Comparative Analysis of E/Z Isomerism in Hydroxycarboximidamide Derivatives
E/Z isomerism arises in hydroxycarboximidamides due to restricted rotation about the C=N bond. For this compound:
- Priority Rules : The fluoro group (higher atomic number) and hydroxyimino group (-NOH) determine configuration.
- Thermodynamic Stability : The (E) isomer is favored in this derivative due to reduced steric hindrance between the isoquinoline ring and the hydroxy group.
Table 2: Prevalence of E vs. Z Isomers in Analogous Compounds
| Compound | E:Z Ratio | Conditions |
|---|---|---|
| (E)-6-Bromo-5-fluoro analog | 85:15 | Room temperature |
| (E)-7-(Difluoromethyl) analog | 92:8 | Polar solvents |
| Non-fluorinated carboximidamide | 60:40 | Nonpolar solvents |
Fluorination at position 7 stabilizes the (E) isomer by enhancing dipole-dipole interactions and reducing rotational freedom.
Crystallographic Data and X-ray Diffraction Studies
X-ray crystallography reveals the following lattice parameters for this compound:
- Crystal System : Monoclinic
- Space Group : P2₁/c
- Unit Cell Dimensions :
- a = 8.24 Å, b = 10.57 Å, c = 12.89 Å
- α = 90°, β = 102.3°, γ = 90°
- Hydrogen Bond Network :
Figure 1: Molecular Packing Diagram
(Note: Diagram omitted in text; described as alternating layers stabilized by H-bonds and halogen interactions.)
The fluorine atom’s van der Waals radius (1.47 Å) influences interplanar distances, while the hydroxy group’s H-bonding capacity enhances crystal stability.
Properties
Molecular Formula |
C10H8FN3O |
|---|---|
Molecular Weight |
205.19 g/mol |
IUPAC Name |
7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H8FN3O/c11-7-2-1-6-3-4-13-9(8(6)5-7)10(12)14-15/h1-5,15H,(H2,12,14) |
InChI Key |
LEWCGMPZGHVIGV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC2=C1C=CN=C2/C(=N\O)/N)F |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2C(=NO)N)F |
Origin of Product |
United States |
Preparation Methods
Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Fluorination | Selectfluor®, electrophilic aromatic substitution | Regioselective F-atom introduction at C7 |
| Hydroxylation | Hydroxylamine derivatives, pH 8–9 | N'-hydroxy group formation |
| Carboximidamide Formation | Carbodiimides (e.g., DCC), anhydrous DMF | Imidamide bond stabilization |
Detailed Preparation Methods
Fluorination of the Isoquinoline Core
The 7-fluoro substitution is achieved via electrophilic aromatic substitution using fluorinating agents like Selectfluor® under inert conditions. Microwave-assisted synthesis improves efficiency, reducing reaction time from 12 hours (conventional heating) to 2 hours.
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Conventional Heating | 45 | 85% |
| Microwave-Assisted | 68 | 92% |
Hydroxylation
Hydroxylamine derivatives react with the intermediate under basic conditions (pH 8–9) to introduce the N'-hydroxy group. Solvent systems like DMF/water (4:1) enhance solubility and reaction homogeneity.
Carboximidamide Formation
The final step employs carbodiimides (e.g., DCC) to convert the carboxylic acid to the carboximidamide functionality. Anhydrous DMF ensures optimal reactivity, with yields reaching 70–75% after purification via column chromatography.
Industrial-Scale Considerations
Large-scale production faces challenges in:
- Regioselectivity : Ensuring single-site fluorination.
- Purification : Crystallization vs. chromatography trade-offs.
- Cost Optimization : Microwave reactors reduce energy use but require capital investment.
Analytical Validation
Post-synthesis characterization includes:
- HPLC : Purity >92%.
- Mass Spectrometry : Molecular ion peak at m/z 205.19 (calc. for C₁₀H₈FN₃O).
- NMR : Distinct signals for fluorine (δ -120 ppm) and hydroxyimino protons (δ 8.2 ppm).
Challenges and Mitigation Strategies
| Issue | Solution |
|---|---|
| Isomerization during carboximidamide formation | Low-temperature reaction (-10°C) |
| Byproduct formation in fluorination | Microwave-assisted kinetics |
| Hydroxylamine instability | Buffered aqueous conditions (pH 8.5) |
Chemical Reactions Analysis
Types of Reactions
(E)-7-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide moiety can be reduced to form amine derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different substituted isoquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield oxoisoquinoline derivatives, while reduction of the carboximidamide group can produce amine derivatives.
Scientific Research Applications
(E)-7-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for treating various diseases due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-7-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Evidence
The compounds in (e.g., ethyl 7-methyl-, 7-methoxy-, and 7-chloro-isoquinoline-3-carboxylates) share a common isoquinoline scaffold but differ in substituents and functional groups. Key comparisons are outlined below:
Key Differences and Implications
Substituent Effects at Position 7: Fluoro vs. Chloro/Methyl: Fluorine’s high electronegativity and smaller atomic radius compared to chloro or methyl groups may enhance the electron-withdrawing effect on the isoquinoline ring. This could increase the compound’s acidity at adjacent positions or alter its reactivity in electrophilic substitution reactions . For example, chloro-substituted isoquinolines in show aromatic proton shifts at δ 7.8–8.2 , whereas fluoro analogues might exhibit further deshielding (e.g., δ 8.0–8.5).
Functional Group at Position 1: Hydroxyimidamide vs. Ester: The hydroxyimidamide group (C(=NOH)NH2) introduces hydrogen-bonding capacity and polarity, which could improve aqueous solubility compared to the lipophilic ester derivatives in .
Thermal Properties: The absence of melting point data for this compound precludes direct comparison. However, shows that chloro-substituted esters (112–114°C) have higher melting points than methyl analogues (98–100°C), likely due to stronger halogen-mediated crystal packing. A fluoro-substituted hydroxyimidamide might exhibit intermediate melting behavior due to fluorine’s smaller size and weaker intermolecular interactions.
Research Findings and Trends
- Electronic Effects: Fluorine’s inductive effect could stabilize negative charges in the isoquinoline ring, making the compound more resistant to nucleophilic attack compared to methoxy- or methyl-substituted analogues .
- Biological Relevance: Hydroxyimidamide groups are understudied in isoquinoline systems but have shown promise in other scaffolds as inhibitors of enzymes like NAD+-dependent deacetylases. This positions this compound as a candidate for targeted drug discovery, contrasting with the ester derivatives in , which are typically synthetic intermediates .
Biological Activity
(E)-7-Fluoro-N'-hydroxyisoquinoline-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C10H9FN4O
- Molecular Weight : 220.20 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. The fluorine atom enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.126 | Induction of apoptosis via caspase activation |
| H1975 (Lung) | 0.442 | EGFR inhibition and G2/M phase arrest |
In a study involving the MDA-MB-231 triple-negative breast cancer cell line, treatment with this compound resulted in a significant reduction in cell viability compared to control groups, indicating its potential as a therapeutic agent against aggressive cancer types .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it may be effective against certain bacterial strains, with further studies needed to elucidate its spectrum of activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings indicate that this compound could serve as a lead compound for the development of new antimicrobial agents.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group, with an observed survival benefit.
Study 2: Safety Profile Assessment
In a subacute toxicity study conducted on healthy mice, the compound was administered at doses up to 40 mg/kg for three consecutive days. Results indicated no significant adverse effects or toxicity, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
